molecular formula C21H19BrN4O2 B10776143 Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate

Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate

Cat. No.: B10776143
M. Wt: 439.3 g/mol
InChI Key: CYHWMBVXXDIZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CNS7056, also known as remimazolam besylate, is a novel benzodiazepine derivative. It is an ultra-short-acting sedative and anesthetic agent that acts on gamma-aminobutyric acid type A receptors. CNS7056 is designed to provide a more predictable and rapid onset of sedation with a short duration of action and quick recovery profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CNS7056 involves the formation of a benzodiazepine core structure with an ester side chain. This ester side chain is crucial for its rapid metabolism by tissue esterases. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of CNS7056 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as ultra-high-performance liquid chromatography (UHPLC) and solid-phase extraction are employed for purification .

Chemical Reactions Analysis

Types of Reactions

CNS7056 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

CNS7056 exerts its effects by binding to the benzodiazepine site on gamma-aminobutyric acid type A receptors. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The compound is rapidly metabolized by tissue esterases to form CNS7054, which has significantly lower affinity for gamma-aminobutyric acid type A receptors .

Comparison with Similar Compounds

Similar Compounds

    Midazolam: Another benzodiazepine used for sedation and anesthesia.

    Propofol: A non-benzodiazepine sedative with a rapid onset and short duration of action.

Uniqueness of CNS7056

CNS7056 is unique due to its ultra-short duration of action and rapid metabolism by tissue esterases. This results in a more predictable and rapid recovery profile compared to other sedatives like midazolam and propofol .

Properties

IUPAC Name

methyl 3-(8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHWMBVXXDIZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.